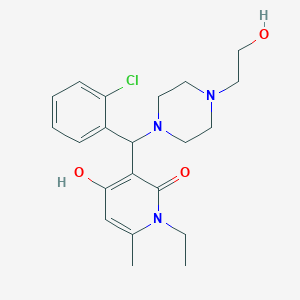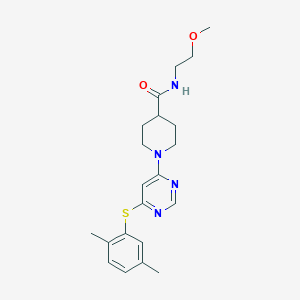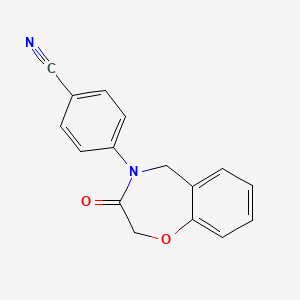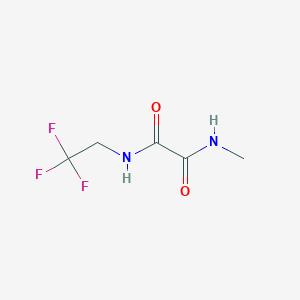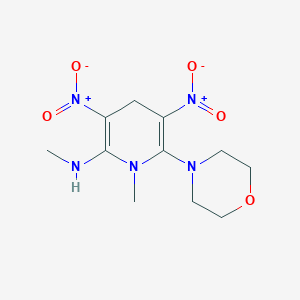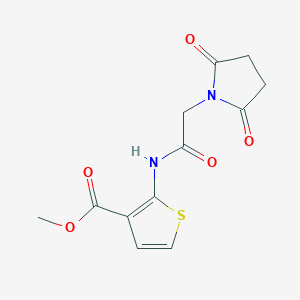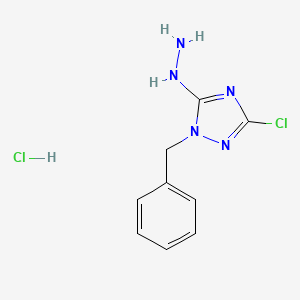![molecular formula C10H16O4 B2409133 3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid CAS No. 2248348-43-6](/img/structure/B2409133.png)
3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid, also known as MK-886, is a potent inhibitor of leukotriene biosynthesis. It has been extensively studied for its potential therapeutic applications in the treatment of inflammatory diseases such as asthma, arthritis, and atherosclerosis.
Mécanisme D'action
3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid works by inhibiting the enzyme 5-lipoxygenase-activating protein (FLAP), which is responsible for the activation of 5-lipoxygenase (5-LO). 5-LO is an enzyme that catalyzes the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation. By inhibiting FLAP, 3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid prevents the activation of 5-LO and the subsequent biosynthesis of leukotrienes.
Biochemical and Physiological Effects:
3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid for lab experiments is its specificity for FLAP, which allows researchers to study the specific effects of inhibiting this enzyme. However, one limitation of 3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid is its relatively low potency, which may require higher concentrations to achieve the desired effects. Additionally, its potential toxicity and off-target effects must be carefully considered when designing experiments.
Orientations Futures
There are a number of potential future directions for research on 3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid. One area of interest is the development of more potent FLAP inhibitors with fewer off-target effects. Another area of interest is the potential use of 3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid in combination with other anti-inflammatory agents to achieve synergistic effects. Additionally, further research is needed to fully understand the mechanisms underlying the anti-cancer effects of 3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid and to explore its potential use in cancer therapy.
Méthodes De Synthèse
3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid can be synthesized using a multi-step process that involves the reaction of 3-methylcyclobutanone with methylmagnesium bromide, followed by the addition of methoxyacetyl chloride and subsequent hydrolysis of the resulting ester. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid has been extensively studied for its potential therapeutic applications in the treatment of inflammatory diseases. It has been shown to inhibit the biosynthesis of leukotrienes, which are potent mediators of inflammation. This inhibition results in a reduction of inflammation and associated symptoms such as pain, swelling, and redness. 3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
3-methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-6-3-7(4-6)5-8(9(11)12)10(13)14-2/h6-8H,3-5H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLCIAHSWMUEJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)CC(C(=O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

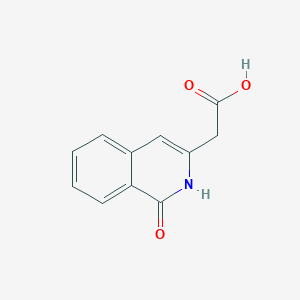
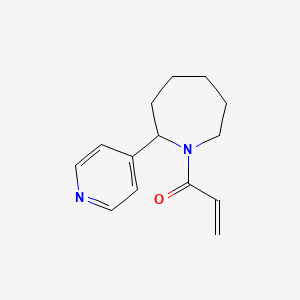
![6-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B2409054.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone](/img/structure/B2409055.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2409057.png)
